molecular formula C11H10BrNO B8678625 4-Bromomethyl-6-methoxyquinoline

4-Bromomethyl-6-methoxyquinoline

Cat. No.: B8678625
M. Wt: 252.11 g/mol
InChI Key: UNDIBXJWDRRILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromomethyl-6-methoxyquinoline is a brominated quinoline derivative characterized by a methoxy group at position 6 and a bromomethyl substituent at position 2. Its molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 268.11 g/mol. The bromomethyl group enhances reactivity in nucleophilic substitution reactions, making it a versatile intermediate in medicinal chemistry and materials science . The methoxy group at position 6 contributes electron-donating effects, stabilizing the quinoline ring and modulating electronic properties for targeted applications .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

4-(bromomethyl)-6-methoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7H2,1H3

InChI Key

UNDIBXJWDRRILH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 4-Bromomethyl-6-methoxyquinoline with related compounds:

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Applications/Reactivity References
This compound C₁₁H₁₀BrNO BrCH₂- (4), OCH₃- (6) Not reported Intermediate in drug synthesis
4-Bromo-6-methoxy-2-methylquinoline C₁₁H₁₀BrNO Br- (4), OCH₃- (6), CH₃- (2) 117–118 Synthesis of arsenic-containing drugs
6-Bromo-4-methylquinoline C₁₀H₈BrN Br- (6), CH₃- (4) Not reported Ligand in coordination chemistry
6-Bromo-2-ethoxy-4-methylquinoline C₁₂H₁₂BrNO Br- (6), OCH₂CH₃- (2), CH₃- (4) Not reported Biochemical reagent
6-(Bromomethyl)-4-chloroquinoline C₁₀H₇BrClN BrCH₂- (6), Cl- (4) Not reported Cross-coupling reactions
4-Bromo-8-methoxyquinoline C₁₀H₈BrNO Br- (4), OCH₃- (8) Not reported Structural studies (crystallography)
Key Observations:
  • Substituent Position: The position of bromine/methoxy groups significantly impacts reactivity. For example, 4-Bromo-8-methoxyquinoline (methoxy at position 8) shows different electronic effects compared to the 6-methoxy isomer .
  • Biological Activity: Methoxy groups at position 6 (as in this compound) are associated with improved pharmacokinetic properties, as seen in related 6-methoxyquinoline derivatives evaluated as P-glycoprotein inhibitors .

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